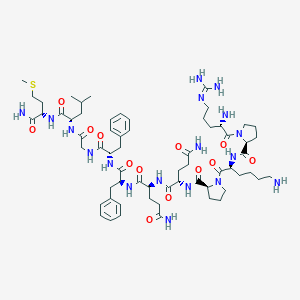

Substance P

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-63-0 |

Source

|

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Substance P: A Technical Chronicle

<

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a detailed technical account of the historical discovery, isolation, and characterization of Substance P (SP), a pioneering neuropeptide. It outlines the key experiments, methodologies, and findings that transformed our understanding of this crucial signaling molecule, from a crude tissue extract to a fully sequenced undecapeptide.

Part 1: Initial Discovery and Bioassays

The story of Substance P begins in 1931 with Ulf von Euler and John H. Gaddum.[1][2][3] While investigating the distribution of acetylcholine, they stumbled upon an unidentified bioactive agent in extracts of equine brain and intestine.[3] This substance induced potent, atropine-resistant smooth muscle contraction and vasodilation, distinguishing it from acetylcholine.[1] They termed this unknown factor "Substance P," with "P" likely standing for "preparation" or "powder," as they worked with a stable, dry powder form of the extract.

Core Experimental Protocol: The von Euler and Gaddum Bioassay

The initial detection of Substance P relied on a classic pharmacology setup: the isolated rabbit intestine bioassay. This method measured the physiological activity of the unknown substance by its effect on smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of rabbit jejunum was isolated and suspended in a temperature-controlled organ bath containing Tyrode's solution, a physiological saline buffer.

-

Recording: One end of the intestinal segment was fixed, while the other was attached to a lever system connected to a kymograph, a rotating drum with smoked paper used to record muscle contractions.

-

Application of Extract: The crude acidic alcohol extracts from horse brain and intestine were added to the organ bath.

-

Observation: The primary observation was a pronounced contraction of the intestinal muscle.

-

Control: To differentiate the activity from acetylcholine, the experiment was repeated in the presence of atropine, a muscarinic antagonist. The contractions persisted, demonstrating the presence of a novel, non-cholinergic bioactive substance.

Early Characterization

Early work established key properties of the active principle. Gaddum and Schild (1934) determined it was a basic compound, acid-stable, and soluble in acetone and ethyl alcohol. Von Euler later demonstrated in 1936 that the activity was destroyed by the enzyme trypsin, providing the first strong evidence that Substance P was a peptide.

Part 2: The Path to Isolation and Structural Elucidation

For nearly four decades, the chemical identity of Substance P remained elusive due to the immense challenge of purifying the peptide from complex tissue extracts. The breakthrough came from the work of Susan Leeman and her colleagues in the late 1960s and early 1970s.

A Serendipitous Bioassay: The Sialogogic Effect

While attempting to isolate corticotropin-releasing factor (CRF) from bovine hypothalami, Leeman observed that a particular chromatographic fraction caused a potent stimulation of salivation (a sialogogic effect) when injected into anesthetized rats. This robust and quantifiable bioassay proved to be the key to tracking the peptide during purification.

Methodology: Sialogogic Assay

-

Animal Model: Anesthetized rats were used.

-

Sample Administration: Fractions from the purification process were administered intravenously.

-

Saliva Collection: Saliva production was measured by collecting the secretions from the oral cavity using pre-weighed cotton swabs.

-

Quantification: The amount of saliva was determined by the change in weight of the cotton swabs. This provided a quantitative measure of the activity of the unknown "sialogen," which was later confirmed to be Substance P.

Purification from Bovine Hypothalami

Leeman's team developed a multi-step purification protocol to isolate the peptide from a large quantity of starting material. The process involved a sequence of chromatographic techniques, each separating the mixture based on different biochemical properties.

Workflow for the Isolation of Substance P

Caption: Workflow for the purification of Substance P from bovine hypothalami.

Structure Determination and Synthesis

In 1971, Chang and Leeman successfully determined the amino acid sequence of the purified peptide. They identified Substance P as an undecapeptide, meaning it is composed of 11 amino acids.

Methodology: Amino Acid Sequencing

-

Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified to determine the relative ratios of each amino acid.

-

Edman Degradation: This stepwise chemical process was used to cleave, separate, and identify the amino acids one by one from the N-terminus of the peptide.

-

Enzymatic Digestion: The peptide was cleaved into smaller fragments using enzymes like trypsin and chymotrypsin. These fragments were then sequenced individually.

-

Sequence Assembly: The sequences of the overlapping fragments were pieced together to deduce the full primary structure of the peptide.

The determined sequence was: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . The C-terminus was found to be amidated, a common feature of bioactive peptides that protects them from degradation. Following the sequence determination, the peptide was chemically synthesized, and the synthetic version was shown to have identical biological activity to the native substance, confirming the structure.

Part 3: Modern Understanding - The Substance P/NK1R Signaling Pathway

Substance P exerts its biological effects by binding to a specific receptor on the surface of cells. Its primary, high-affinity receptor is the Neurokinin-1 Receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of Substance P to NK1R initiates a cascade of intracellular events.

Upon binding, the NK1R undergoes a conformational change that activates an associated heterotrimeric G-protein (Gq/11). This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulates cellular processes such as neuronal excitation, inflammation, cell proliferation, and pain transmission.

Substance P / NK1 Receptor Signaling Cascade

Caption: The primary signaling pathway of Substance P via the NK1 receptor.

Part 4: Quantitative Data Summary

The purification and characterization of Substance P allowed for its quantification in various tissues and fluids. Modern techniques like enzyme immunoassays (EIA) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for its measurement.

| Parameter | Value / Range | Sample Type | Method | Reference |

| Normal Plasma Levels | 30 - 500 pg/mL | Human Plasma | EIA | |

| Normal Saliva Levels | ~150 pg/mL | Human Saliva | EIA | |

| Assay Sensitivity | 43.8 pg/mL | Various Fluids | ELISA | |

| Assay Dynamic Range | 39 - 2500 pg/mL | Cell Culture Supernatants | ELISA | |

| Binding Affinity (KD) | 0.43 nM | Bovine Pineal Gland | Radioligand Binding | |

| Receptor Density (Bmax) | 71.14 fmol/mg protein | Bovine Pineal Gland | Radioligand Binding |

This guide encapsulates the pivotal moments in the history of Substance P, from its serendipitous discovery as a biological activity to its full characterization as a key player in neuroscience and physiology. The detailed methodologies provided for its bioassay, purification, and sequencing highlight the technical ingenuity required to unveil the nature of this important neuropeptide.

References

The Substance P Precursor Protein: A Technical Guide to Processing and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a member of the tachykinin family of neuropeptides, is a key mediator in pain transmission, neurogenic inflammation, and a variety of other physiological and pathophysiological processes. Its biological activity is contingent on a series of intricate post-translational modifications of its precursor protein, preprotachykinin-A (PPT-A). A thorough understanding of the synthesis and processing of PPT-A is paramount for the development of novel therapeutics targeting the substance P system. This technical guide provides a comprehensive overview of the substance P precursor protein, its differential processing into various bioactive peptides, and detailed methodologies for its study.

The TAC1 Gene and its Isoforms

Substance P and other related tachykinins are encoded by the TAC1 gene.[1][2] Through alternative splicing of the primary transcript, multiple mRNA variants are produced, which in turn are translated into different protein isoforms of PPT-A.[3][4] In humans, the most well-characterized isoforms are alpha-, beta-, gamma-, and delta-PPT-A.[3] These isoforms differ in their exon composition, leading to the inclusion or exclusion of peptide sequences for other tachykinins, such as Neurokinin A (NKA).

The differential expression of these isoforms is tissue-specific. For instance, in the human basal ganglia, the beta-PPT isoform is the most abundant, accounting for 80-85% of the total, followed by the gamma-PPT isoform at 15-20%, with the alpha-PPT isoform being undetectable.

Post-Translational Processing of Preprotachykinin-A

The conversion of the inactive PPT-A precursor into bioactive peptides is a multi-step process involving proteolytic cleavage and C-terminal amidation. This intricate processing cascade ultimately determines the repertoire of tachykinins produced by a given cell.

Proteolytic Cleavage by Prohormone Convertases

The initial and most critical step in PPT-A processing is the endoproteolytic cleavage at specific sites within the precursor molecule. This is primarily carried out by members of the prohormone convertase (PC) family of enzymes, particularly PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg). The specific set of PCs expressed in a particular neuron or cell type dictates which cleavage sites are utilized and, consequently, which tachykinin peptides are liberated.

C-terminal Amidation: The Final Activation Step

For Substance P to be biologically active, its C-terminal methionine residue must be amidated. This crucial post-translational modification is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). The amidation process significantly impacts the peptide's receptor binding affinity and stability.

Quantitative Data on Substance P and its Precursors

The following tables summarize key quantitative data related to the expression and processing of the substance P precursor.

| Parameter | Value | Tissue/System | Reference |

| Relative Abundance of PPT-A Isoforms | |||

| Beta-PPT | 80-85% | Human Basal Ganglia | |

| Gamma-PPT | 15-20% | Human Basal Ganglia | |

| Alpha-PPT | Not detected | Human Basal Ganglia | |

| Concentration of Substance P | |||

| Human Plasma (Male) | 298 pg/mL | Human | |

| Human Plasma (Female) | 251 pg/mL | Human | |

| Porcine Pituitary | 379 ng/g wet weight | Porcine | |

| Porcine Ileum | 7.9 ng/g wet weight | Porcine | |

| Porcine Jejunum | 1.9 ng/g wet weight | Porcine | |

| Substance P in Dental Pulp | |||

| Painful Human Dental Pulp (SP) | Significantly higher | Human | |

| Healthy Human Dental Pulp (SP) | Lower | Human | |

| Painful Human Dental Pulp (NKA) | Significantly higher | Human | |

| Healthy Human Dental Pulp (NKA) | Lower | Human | |

| Substance P Metabolism | |||

| Intact Substance P after 5h | ~70% | In vitro blood-brain barrier model | |

| Major Metabolites | SP(3-11), SP(5-11) | In vitro blood-brain barrier model | |

| Enzyme Kinetics (PAM) | |||

| Km for D-Tyr-Val-Gly | 7.0 µM | Bovine Pituitary PAM-B | |

| Vmax | 84 nmol/µg/h | Bovine Pituitary PAM-B |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the substance P precursor protein and its processing.

Radioimmunoassay (RIA) for Substance P

Objective: To quantify the concentration of Substance P in biological samples.

Principle: This is a competitive binding assay where radiolabeled Substance P competes with unlabeled Substance P (from the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Substance P in the sample.

Materials:

-

Substance P antibody

-

125I-labeled Substance P (tracer)

-

Substance P standards

-

Assay buffer (e.g., phosphate buffer with proteinase inhibitors)

-

Charcoal suspension (for separation of bound and free tracer)

-

Gamma counter

Procedure:

-

Sample Preparation: Tissues are homogenized in an acidic buffer (e.g., 1 M acetic acid) to extract peptides and inactivate endogenous proteases. The homogenate is then centrifuged, and the supernatant is collected and lyophilized. The lyophilized extract is reconstituted in assay buffer.

-

Assay Setup: A series of tubes are prepared for the standard curve, unknown samples, and controls (total counts, non-specific binding).

-

Incubation: A fixed amount of Substance P antibody and 125I-labeled Substance P are added to each tube, followed by the addition of either the standard or the unknown sample. The tubes are incubated (e.g., overnight at 4°C) to allow for competitive binding.

-

Separation: A charcoal suspension is added to each tube (except for the total counts tubes) to adsorb the free, unbound 125I-labeled Substance P. The tubes are then centrifuged to pellet the charcoal.

-

Counting: The supernatant, containing the antibody-bound 125I-labeled Substance P, is decanted into new tubes and the radioactivity is measured using a gamma counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the Substance P standards. The concentration of Substance P in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

In Situ Hybridization (ISH) for TAC1 mRNA

Objective: To visualize the cellular localization of TAC1 mRNA in tissue sections.

Principle: A labeled antisense RNA probe, complementary to the target TAC1 mRNA sequence, is hybridized to the tissue section. The probe can be labeled with a radioisotope or a non-radioactive tag (e.g., digoxigenin), which is then detected by autoradiography or immunohistochemistry, respectively.

Materials:

-

Tissue sections (formalin-fixed, paraffin-embedded or frozen)

-

Proteinase K

-

Hybridization buffer

-

Labeled antisense RNA probe for TAC1

-

Wash buffers (e.g., SSC)

-

Detection system (e.g., anti-digoxigenin antibody conjugated to alkaline phosphatase and a chromogenic substrate)

Procedure:

-

Tissue Preparation: Paraffin-embedded sections are deparaffinized and rehydrated. Frozen sections are fixed (e.g., in 4% paraformaldehyde).

-

Permeabilization: Sections are treated with Proteinase K to improve probe penetration.

-

Prehybridization: Sections are incubated in hybridization buffer to block non-specific binding sites.

-

Hybridization: The labeled antisense RNA probe is diluted in hybridization buffer and applied to the sections. The slides are incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C) to allow the probe to hybridize to the target mRNA.

-

Washing: Sections are washed under stringent conditions (high temperature and low salt concentration) to remove unbound and non-specifically bound probe.

-

Detection: For non-radioactive probes, sections are incubated with an antibody that recognizes the label on the probe (e.g., anti-digoxigenin). This is followed by incubation with a detection reagent (e.g., a chromogenic substrate for the enzyme-conjugated antibody) to visualize the location of the hybridized probe.

-

Visualization: The stained sections are counterstained and mounted for microscopic examination.

Immunohistochemistry (IHC) for Substance P

Objective: To detect the presence and localization of Substance P protein in tissue sections.

Principle: A primary antibody specific to Substance P binds to the antigen in the tissue. This is followed by the application of a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase). The enzyme then catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for its visualization.

Materials:

-

Tissue sections (formalin-fixed, paraffin-embedded)

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal serum)

-

Primary antibody against Substance P

-

Biotinylated secondary antibody

-

Avidin-biotin-enzyme complex

-

Chromogenic substrate (e.g., DAB)

-

Counterstain (e.g., hematoxylin)

Procedure:

-

Deparaffinization and Rehydration: Paraffin-embedded sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: To unmask the antigenic sites, sections are heated in an antigen retrieval solution (e.g., by microwaving or pressure cooking).

-

Blocking: Sections are incubated with a blocking solution to prevent non-specific binding of the antibodies.

-

Primary Antibody Incubation: The sections are incubated with the primary antibody against Substance P, typically overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a biotinylated secondary antibody that binds to the primary antibody.

-

Enzyme Complex Incubation: The sections are then incubated with an avidin-biotin-enzyme complex, which binds to the biotin on the secondary antibody.

-

Chromogenic Detection: The sections are incubated with a chromogenic substrate, which is converted by the enzyme into a colored precipitate.

-

Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to provide cellular context and then dehydrated, cleared, and mounted for microscopic analysis.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core processing and signaling pathways of the substance P precursor protein.

Caption: Preprotachykinin-A processing pathway.

Caption: Substance P signaling pathway via the NK1 receptor.

Conclusion

The generation of biologically active Substance P is a tightly regulated process involving alternative splicing of the TAC1 gene and a cascade of post-translational modifications of the resulting precursor protein. A detailed understanding of these molecular events is crucial for the rational design of therapeutic interventions targeting the tachykinin system. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into the specific kinetics of the processing enzymes and the factors regulating their activity will undoubtedly unveil new avenues for therapeutic innovation.

References

- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAC1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. TAC1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Substance P Receptor (NK1R) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Substance P (SP) neurokinin-1 receptor (NK1R) signaling pathway, a critical mediator of numerous physiological and pathological processes including pain, inflammation, and mood disorders. This document details the core signaling cascades, presents quantitative data for key molecular interactions, and provides detailed experimental protocols for studying this pathway.

Core Signaling Pathways

The NK1R is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P (SP).[1][2] Upon SP binding, the NK1R undergoes a conformational change, initiating intracellular signaling cascades primarily through the coupling to heterotrimeric G-proteins of the Gq/11 and Gs families.[1][2][3] Additionally, NK1R signaling is regulated by β-arrestins, which mediate receptor desensitization, internalization, and downstream signaling events.

The NK1R exists in two main isoforms: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the C-terminal tail. This structural difference leads to distinct signaling properties, with the truncated form exhibiting a diminished calcium response and a 10-fold lower binding affinity for SP.

Gq/11-Mediated Signaling

The canonical signaling pathway initiated by NK1R activation involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gs-Mediated Signaling

In addition to Gq/11 coupling, the NK1R can also activate the Gs protein pathway. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, including transcription factors, to modulate gene expression and cellular function.

β-Arrestin-Mediated Signaling and Regulation

β-arrestins play a dual role in NK1R signaling. Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the C-terminal tail of the NK1R. This binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestins also act as adaptors for clathrin-mediated endocytosis, leading to the internalization of the receptor. Following internalization, the NK1R can be either recycled back to the plasma membrane or targeted for degradation.

Furthermore, β-arrestins can act as signal transducers themselves. They can serve as scaffolds for components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, leading to sustained signaling from endosomal compartments. This β-arrestin-dependent signaling can result in distinct cellular outcomes, including cell proliferation.

Quantitative Data

This section summarizes key quantitative parameters related to the interaction of ligands with the NK1R and the expression levels of the receptor.

Ligand Binding Affinities

The affinity of various agonists and antagonists for the NK1R is crucial for understanding their pharmacological effects. The following table presents a compilation of binding affinity data (Ki, IC50, Kd) and functional potency data (EC50) for selected compounds.

| Compound | Ligand Type | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference(s) |

| Substance P | Agonist | [3H]Substance P Binding | Transfected CHO cells | Kd | 0.33 | |

| Septide | Agonist | NK1R Endocytosis | Myenteric neurons | EC50 | (Equipotent to SP) | |

| [Sar9,Met(O2)11]-SP | Agonist | cAMP Accumulation | HEK293 cells | -logEC50 = 7.8 ± 0.1 | ~15.8 | |

| [Sar9,Met(O2)11]-SP | Agonist | Ca2+ Mobilization | HEK293 cells | -logEC50 = 8.5 ± 0.3 | ~3.16 | |

| Aprepitant (MK-869) | Antagonist | [3H]Substance P Binding | Human NK1R | Ki | 0.1 | |

| CP-99,994 | Antagonist | NK1R Endocytosis (vs SP) | Myenteric neurons | - | - | |

| CP-99,994 | Antagonist | NK1R Endocytosis (vs Septide) | Myenteric neurons | - | (50x more potent than vs SP) | |

| L-741,671 | Antagonist | [125I]Substance P Binding | Human NK1R | IC50 | 0.34 | |

| L-742,694 | Antagonist | [125I]Substance P Binding | Human NK1R | IC50 | 0.21 | |

| RP 67580 | Antagonist | [3H]RP 67580 Binding | Transfected CHO cells | Kd | 1.22 |

NK1R Expression Levels

The expression of NK1R varies significantly across different tissues and can be altered in disease states. The truncated isoform is predominantly found in peripheral tissues, while the full-length form is more prevalent in the brain.

| Tissue/Cell Type | Isoform | Method | Expression Level | Reference(s) |

| Human Brain | ||||

| Locus Coeruleus | Full-length mRNA | In situ hybridization | High | |

| Ventral Striatum | Full-length mRNA | In situ hybridization | High | |

| Putamen | Full-length mRNA | Real-time RT-PCR | Highest among 9 brain regions | |

| Cerebral Cortex | Full-length mRNA | In situ hybridization | Moderate | |

| Hippocampus | Full-length mRNA | In situ hybridization | Moderate | |

| Cerebellum | Full-length mRNA | In situ hybridization | Low/Absent | |

| Various Brain Regions | Truncated mRNA | Real-time RT-PCR | More abundant than full-length | |

| Human Peripheral Tissues | ||||

| Heart, Lung, Prostate, Spleen | Truncated mRNA | RT-PCR | Predominant | |

| Gastrointestinal Mucosa | Truncated mRNA | RT-PCR | Predominant | |

| Monocytes | Truncated mRNA | RT-PCR | Predominant | |

| Human Cancer Tissues | ||||

| Cervical Cancer | Protein | Immunohistochemistry | Highly expressed vs. normal tissue | |

| Lung Adenocarcinoma | Protein | Immunohistochemistry | Significantly higher vs. normal tissue | |

| Breast Cancer | Protein | Immunohistochemistry | Overexpressed | |

| Esophageal Squamous Cell Carcinoma | Truncated mRNA & Protein | RT-qPCR, IHC | Highly expressed vs. normal tissue |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the NK1R signaling pathway.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given sample, or the affinity (Ki) of a competing unlabeled ligand.

Workflow:

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]Substance P), and assay buffer.

-

For competition assays, add varying concentrations of an unlabeled competing ligand.

-

For saturation assays, use increasing concentrations of the radioligand.

-

To determine non-specific binding, include tubes with a high concentration of an unlabeled ligand.

-

Incubate at a defined temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation experiments, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Calcium Imaging

This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation.

Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Plate cells expressing NK1R onto glass coverslips and culture until adherent.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove extracellular dye.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Excite the cells with the appropriate wavelength(s) of light (e.g., alternating 340/380 nm for Fura-2; 488 nm for Fluo-4) and record the emission fluorescence.

-

Establish a stable baseline fluorescence recording for a few minutes.

-

-

Stimulation and Recording:

-

Perfuse the chamber with a solution containing the NK1R agonist (e.g., 100 nM Substance P).

-

Continue to record the fluorescence emission over time to capture the change in intracellular calcium.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at the two excitation wavelengths (340/380 nm), which is proportional to the intracellular calcium concentration.

-

For Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F₀).

-

Plot the fluorescence ratio or ΔF/F₀ over time to visualize the calcium transient. The peak amplitude and duration of the response can then be quantified. A rapid increase in fluorescence upon agonist addition is the expected result.

-

Immunoprecipitation and Western Blotting

This two-part technique is used to first isolate a protein of interest (NK1R) from a complex mixture (cell lysate) and then detect it or its interacting partners.

Workflow:

Detailed Protocol:

-

Cell Lysis:

-

Lyse cells expressing NK1R in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for NK1R overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody directed against NK1R or a potential interacting protein.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein of interest by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The expected result is a band at the molecular weight corresponding to the NK1R (unglycosylated ~46 kDa, glycosylated ~58 kDa).

-

This guide provides a foundational understanding of the NK1R signaling pathway for researchers and drug development professionals. The provided data and protocols serve as a starting point for further investigation into the complex roles of this receptor in health and disease.

References

The Physiological Role of Substance P in Pain Transmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a pivotal molecule in the intricate process of pain transmission.[1] Since its initial discovery, extensive research has solidified its role as a primary mediator of nociceptive signals within both the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of the physiological role of Substance P in pain transmission, with a focus on its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of analgesics.

Molecular and Cellular Mechanisms of Substance P in Nociception

Substance P is expressed by the central and peripheral nervous systems, as well as immune cells.[2] It is encoded by the TAC1 gene and elicits its biological effects through interaction with G protein-coupled neurokinin receptors (NKRs), primarily the Neurokinin-1 Receptor (NK1R).[2] The sensory function of Substance P is linked to the transmission of pain information into the central nervous system, where it coexists with the excitatory neurotransmitter glutamate in primary afferents that respond to painful stimulation.[3]

Upon noxious stimulation, Substance P is released from the terminals of specific sensory nerves and is found in the brain and spinal cord, where it is associated with inflammatory processes and pain. In the spinal cord, NK1R is expressed by neurons in the superficial dorsal horn, a key region for the processing of nociceptive information.

Signaling Pathways of the Substance P-NK1R Complex

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events that are crucial for its role in pain transmission. The NK1R is a G protein-coupled receptor that can couple to different G alpha subunits, primarily Gαq/11 and Gαs, leading to the activation of distinct downstream signaling pathways.

Gαq-Mediated Signaling Pathway

The interaction of the SP-NK1R complex with Gαq leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate various intracellular targets, including ion channels and other receptors, leading to increased neuronal excitability and sensitization.

Gαs-Mediated Signaling Pathway

The coupling of the SP-NK1R complex to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA can also phosphorylate a variety of substrates, including ion channels and transcription factors, contributing to both short-term changes in neuronal excitability and longer-term changes in gene expression that underlie chronic pain states.

Role of Substance P in Acute and Chronic Pain

Substance P plays a dual role in both the initiation of acute pain and the maintenance of chronic pain states.

-

Acute Pain: In response to a noxious stimulus, Substance P is co-released with glutamate from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord. While glutamate is responsible for the initial fast excitatory postsynaptic potential (EPSP), Substance P produces a slow, long-lasting depolarization of dorsal horn neurons. This prolonged depolarization facilitates the removal of the magnesium block from NMDA receptors, thereby potentiating the effects of glutamate and enhancing the transmission of pain signals to higher brain centers.

-

Chronic Pain and Central Sensitization: In persistent pain states, such as those associated with inflammation or nerve injury, there is an increased and sustained release of Substance P in the spinal cord. This contributes to a phenomenon known as central sensitization, an activity-dependent increase in the excitability of dorsal horn neurons. Central sensitization is characterized by a reduction in the threshold for activation of nociceptive neurons, an increase in the responsiveness to noxious stimuli (hyperalgesia), and the perception of pain in response to normally non-painful stimuli (allodynia). Substance P contributes to central sensitization through the activation of its signaling pathways, leading to the phosphorylation of NMDA receptors and other ion channels, as well as changes in gene expression that promote a state of heightened neuronal excitability.

-

Neurogenic Inflammation: Peripherally released Substance P from sensory nerve endings contributes to neurogenic inflammation. It causes vasodilation, increased vascular permeability, and the recruitment and activation of immune cells, further contributing to pain and hypersensitivity at the site of injury.

Quantitative Data on Substance P in Pain States

The following tables summarize quantitative data related to Substance P in various pain states and its interaction with the NK1 receptor.

Table 1: Substance P Levels in Human Cerebrospinal Fluid (CSF)

| Condition | Substance P Concentration (fmol/mL) | Reference |

| Healthy Controls | 7.0 ± 0.6 | |

| Neuropathic Pain | Decreased levels reported | |

| Fibromyalgia | 3-fold higher than controls | |

| Chronic Pain Syndromes | Lower than healthy volunteers |

Table 2: Substance P Levels in Human Synovial Fluid

| Condition | Substance P Concentration | Reference |

| Rheumatoid Arthritis (RA) | Higher than in Osteoarthritis (OA) | |

| Osteoarthritis (OA) | Lower than in RA | |

| Post-traumatic Arthritis | Higher than RA, OA, and Reiter's Syndrome | |

| Meniscal/Cruciate Ligament Injuries (Controls) | No detectable SP |

Note: There is some variability in the reported absolute concentrations of Substance P across studies, which may be due to differences in patient populations, disease severity, and analytical methods.

Experimental Protocols for Studying Substance P in Pain Transmission

A variety of experimental techniques are employed to investigate the role of Substance P in pain. Below are outlines of key methodologies.

Immunohistochemistry for NK1 Receptor Localization in Rat Spinal Cord

This protocol allows for the visualization of the distribution of NK1 receptors in the spinal cord.

-

Tissue Preparation: Adult male Wistar rats are deeply anesthetized and perfused transcardially with 4% paraformaldehyde in phosphate-buffered saline (PBS). The lumbar spinal cord is dissected, post-fixed in the same fixative, and then cryoprotected in a sucrose solution. 30-40 µm thick sections are cut on a cryostat.

-

Immunostaining:

-

Sections are washed in PBS and then incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Sections are then incubated overnight at 4°C with a primary antibody against the NK1 receptor (e.g., rabbit anti-NK1R, diluted 1:1000 in blocking solution).

-

After washing in PBS, sections are incubated for 1-2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488, diluted 1:500).

-

-

Imaging: Sections are mounted on slides with an anti-fade mounting medium and coverslipped. Images are captured using a confocal microscope to visualize the cellular and subcellular localization of the NK1 receptor.

Radioimmunoassay (RIA) for Substance P Quantification in Human CSF

RIA is a highly sensitive method for quantifying the concentration of Substance P in biological fluids.

-

Sample Collection and Preparation: CSF is collected from patients via lumbar puncture. To prevent degradation of Substance P, samples are collected into tubes containing protease inhibitors and immediately placed on ice. Samples are then acidified and can be stored at -80°C until analysis. An improved extraction procedure using sample acidification followed by liquid-liquid extraction can enhance recovery.

-

Assay Procedure:

-

A standard curve is generated using known concentrations of synthetic Substance P.

-

A fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-labeled SP) and a specific anti-Substance P antibody are added to both the standards and the unknown CSF samples.

-

The mixture is incubated to allow competitive binding of labeled and unlabeled Substance P to the antibody.

-

The antibody-bound Substance P is separated from the free Substance P (e.g., using dextran-coated charcoal).

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of Substance P in the CSF samples is determined by comparing the measured radioactivity to the standard curve.

In Vivo Microdialysis for Measuring Substance P Release in Rodent Dorsal Horn

This technique allows for the real-time measurement of extracellular Substance P levels in the spinal cord of a living animal.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the dorsal horn of the lumbar spinal cord of an anesthetized rat.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). As the aCSF flows through the probe, extracellular molecules, including Substance P, diffuse across the semi-permeable membrane into the dialysate. The dialysate is collected at regular intervals.

-

Stimulation: Nociceptive stimuli (e.g., peripheral injection of capsaicin or electrical stimulation of a peripheral nerve) can be applied to evoke the release of Substance P.

-

Sample Analysis: The concentration of Substance P in the collected dialysate fractions is measured using a highly sensitive method, typically a specific radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

Conclusion

Substance P is a critical neurotransmitter and neuromodulator in the transmission and sensitization of pain signals. Its actions through the NK1 receptor and subsequent activation of intracellular signaling pathways lead to increased neuronal excitability in the spinal cord, contributing to both acute and chronic pain states. The experimental methodologies outlined in this guide are essential tools for further dissecting the complex role of Substance P in nociception. A thorough understanding of these mechanisms is paramount for the development of novel and effective analgesic therapies targeting the Substance P/NK1R system. While early clinical trials of NK1R antagonists for pain have been disappointing, a deeper understanding of the nuanced roles of this system in different pain states and patient populations may yet yield successful therapeutic strategies.

References

involvement of substance P in gastrointestinal motility

An In-depth Technical Guide to the Involvement of Substance P in Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a pivotal regulator of gastrointestinal (GI) motility.[1][2] It is extensively distributed throughout the enteric nervous system (ENS) and sensory nerve fibers within the gut wall.[3][4] By acting on its primary high-affinity receptor, the neurokinin-1 receptor (NK1R), and to a lesser extent on NK2R and NK3R, Substance P exerts potent, primarily excitatory, effects on GI smooth muscle.[1] It functions as a key neurotransmitter in the peristaltic reflex, modulates smooth muscle contractility both directly and indirectly by potentiating cholinergic responses, and is implicated in various GI pathologies, including inflammatory bowel disease (IBD). This document provides a comprehensive technical overview of the molecular mechanisms, physiological roles, and experimental methodologies related to Substance P's function in GI motility, tailored for professionals in research and drug development.

Cellular and Molecular Mechanisms

Substance P's influence on GI motility is governed by its release from specific neuronal populations and its interaction with a family of G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors.

Sources and Release of Substance P

Substance P is synthesized and released from several sources within the GI tract:

-

Enteric Neurons: SP is prominently expressed in intrinsic neurons of the myenteric and submucosal plexuses. It is often co-localized with acetylcholine (ACh) in excitatory motor neurons that innervate the circular and longitudinal muscle layers.

-

Extrinsic Sensory Neurons: Primary afferent neurons with cell bodies in the dorsal root ganglia provide extrinsic innervation to the gut and are a significant source of SP.

-

Immune Cells: During inflammation, immune cells such as macrophages, lymphocytes, and mast cells can also produce and release Substance P.

The release of SP from enteric neurons is a calcium-dependent process triggered by action potentials and can be stimulated by various factors including acetylcholine, serotonin, and cholecystokinin, while being inhibited by opioids and noradrenaline.

Neurokinin Receptors and Signaling Pathways

Substance P mediates its effects by binding to three distinct neurokinin receptors, with varying affinities:

-

NK1 Receptor (NK1R): The primary receptor for Substance P, showing the highest affinity. It is widely distributed on smooth muscle cells, enteric neurons, interstitial cells of Cajal (ICC), epithelial cells, and immune cells.

-

NK2 Receptor (NK2R): Preferentially binds Neurokinin A but can be activated by SP. It is primarily located on smooth muscle cells.

-

NK3 Receptor (NK3R): Preferentially binds Neurokinin B. In the gut, it is found almost exclusively on neurons.

Activation of the NK1 receptor, the principal mediator of SP's effects on motility, initiates a well-defined signaling cascade. NK1R is coupled to the Gq/11 G-protein. Ligand binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is the primary trigger for smooth muscle contraction.

Physiological Roles in Gastrointestinal Motility

Substance P is a potent stimulator of GI smooth muscle, inducing rapid and forceful contractions. Its physiological role is multifaceted, involving direct muscle stimulation, modulation of other neural inputs, and participation in complex reflex patterns.

Peristalsis and Muscle Contraction

Substance P is a key neurotransmitter in the intestinal peristaltic reflex. The distension of the intestinal wall triggers the release of SP from enteric neurons, leading to the contraction of the circular muscle oral to the bolus and relaxation caudally. This action can be mediated through two primary mechanisms:

-

Direct Action: SP acts directly on NK1 and NK2 receptors on smooth muscle cells to induce contraction.

-

Indirect Action: SP can also act on NK1 and NK3 receptors located on cholinergic neurons, stimulating the release of acetylcholine, which in turn causes muscle contraction.

Co-transmission and Interaction with Acetylcholine

A critical aspect of SP's function is its role as a co-transmitter with acetylcholine (ACh). In many excitatory motor neurons, ACh provides a rapid, phasic contraction, while SP mediates a slower, more sustained contractile response. Furthermore, emerging evidence suggests a novel paradigm where SP is essential for maintaining the responsiveness of smooth muscle to ACh. Tonic release of SP appears necessary to prime the muscle, enabling ACh to effectively trigger the phosphorylation of myosin light chain 20 (MLC20) and initiate contraction.

Quantitative Data on Substance P's Effects

The following tables summarize quantitative data from various studies, highlighting the potency and effects of Substance P and its antagonists on GI motility.

Table 1: Comparative Potency and Contractile Effects of Substance P

| Parameter | Species / Tissue | Finding | Reference |

|---|---|---|---|

| Potency vs. Acetylcholine | Guinea Pig Ileum | On a molar basis, Substance P was ~1,600 times more potent than acetylcholine in eliciting mechanical contraction. | |

| Maximal Contraction vs. ACh | Guinea Pig & Rabbit Ileum | Maximal longitudinal contraction induced by SP was equal to the maximal effect of acetylcholine. | |

| Maximal Contraction vs. ACh | Cat, Pig & Rat Ileum | Maximal response to SP was only about 50% of the maximal response to acetylcholine. |

| Effect of SP on Migration | Rat Intestinal Epithelial Cells (IEC-6) | 10⁻⁹ mol/L SP increased cell migration from 50 to 73 cells/mm after wounding. | |

Table 2: Effects of Neurokinin Receptor Antagonists on GI Motility

| Antagonist | Model / Species | Dose / Concentration | Effect | Reference |

|---|---|---|---|---|

| [D-Pro², D-Trp⁷,⁹]-SP (SPA) | Rat (in vivo) | 0.13 - 1.3 µmol/kg (IP) | Dose-dependent inhibition of gastric emptying and gastrointestinal transit. | |

| Nepadutant (NK2 antagonist) | Healthy Human Volunteers | 8 mg (IV) | Antagonized small intestine motility induced by Neurokinin A. | |

| CP-96345 (NK1 antagonist) | Rat Pyloric Muscle (ex vivo) | 1 x 10⁻³ M | Blocked the ability of exogenous SP to reverse cholinergic hyporesponsiveness induced by Botulinum Toxin A. |

| CP-96345 (NK1 antagonist) | Guinea Pig Ileum (ex vivo) | 1 x 10⁻³ M | In the presence of atropine, nearly eliminated neurally mediated "off-contractions". | |

Key Experimental Methodologies

Studying the role of Substance P in GI motility involves a combination of in vitro, ex vivo, and in vivo techniques.

Isolated Organ Bath for Gut Contractility

This ex vivo method is fundamental for assessing the direct effects of substances on smooth muscle contractility.

Detailed Protocol:

-

Animal Euthanasia and Tissue Dissection: A laboratory animal (e.g., guinea pig, rat) is euthanized according to ethical guidelines. A segment of the intestine (e.g., ileum, colon) is rapidly excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.

-

Preparation of Muscle Strips: The longitudinal or circular muscle layer is carefully dissected, and strips of a standardized size (e.g., 1-2 cm long) are prepared.

-

Mounting: The muscle strip is suspended in an organ bath chamber (10-20 mL) containing Krebs solution, maintained at 37°C, and continuously bubbled with carbogen (95% O₂, 5% CO₂). One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with regular washing.

-

Experimentation:

-

Agonist Addition: Cumulative or non-cumulative concentrations of Substance P are added to the bath to generate a dose-response curve.

-

Antagonist Studies: Tissues are pre-incubated with a specific NK receptor antagonist for a set period (e.g., 20-30 min) before re-assessing the response to Substance P.

-

Neural Stimulation: Electrical field stimulation (EFS) can be used to elicit neurally-mediated contractions, and the effect of NK antagonists on these responses can be measured.

-

-

Data Acquisition: The force transducer records changes in muscle tension, which are digitized and analyzed to determine parameters like amplitude and frequency of contractions.

In Vivo Gastrointestinal Transit Assays

These methods assess motility over the entire GI tract in a living animal.

Protocol Example (Charcoal Meal Transit):

-

Animals (e.g., rats, mice) are fasted overnight with free access to water.

-

The test substance (e.g., an NK1 antagonist or vehicle) is administered via a chosen route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, a non-absorbable marker is administered orally by gavage. A common marker is a suspension of 10% charcoal in 5% gum arabic.

-

After a specific period (e.g., 15-30 minutes), the animal is euthanized.

-

The entire gastrointestinal tract is carefully excised, from the stomach to the distal colon.

-

The total length of the small intestine is measured, as is the distance traveled by the charcoal front.

-

Gastrointestinal transit is expressed as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Immunohistochemistry (IHC)

IHC is used to visualize the location of Substance P and its receptors within the gut wall. The protocol involves fixing tissue sections, incubating them with primary antibodies specific to SP or NK receptors, followed by secondary antibodies conjugated to a fluorescent or enzymatic label for visualization under a microscope. This technique has been crucial in demonstrating the co-localization of SP with other neurotransmitters in specific neuronal populations.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the amount of Substance P released from tissue preparations. It involves using a specific antibody to bind radiolabeled SP. By measuring the amount of radioactivity, researchers can determine the concentration of SP released into a superfusion medium following stimuli like electrical stimulation. This method has been used to show that SP release from the myenteric plexus is frequency-dependent and requires calcium.

Conclusion and Future Directions

Substance P is unequivocally a major excitatory neurotransmitter in the gastrointestinal tract, playing a fundamental role in the regulation of motility. Its actions through NK1 receptors on muscle, neurons, and ICCs are critical for peristalsis and the overall coordination of motor patterns. The concept of SP as a crucial modulator of cholinergic sensitivity presents a new layer of complexity and a potential avenue for therapeutic intervention. For drug development professionals, the SP/NK1R system remains a target of interest, not only for motility disorders but also for conditions involving neurogenic inflammation and visceral hypersensitivity. Future research should focus on elucidating the precise interactions between SP and other signaling pathways in both physiological and pathophysiological states to develop more targeted and effective therapies for a range of gastrointestinal disorders.

References

- 1. [Role of substance P in the nervous system control of digestive motility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tachykinins in regulation of gastric motility and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

substance P's role in the central nervous system

An In-Depth Technical Guide to the Role of Substance P in the Central Nervous System

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide Substance P (SP) and its function within the central nervous system (CNS). It details its primary signaling pathways, its role in critical neurological processes, methodologies for its study, and its implications for therapeutic development.

Introduction to Substance P

Substance P is an undecapeptide (an 11-amino acid peptide) belonging to the tachykinin family of neuropeptides.[1][2] It is encoded by the TAC1 gene and is widely distributed throughout both the central and peripheral nervous systems.[2][3] Within the CNS, high concentrations of SP are found in regions integral to pain processing, emotional regulation, and stress responses, including the dorsal horn of the spinal cord, substantia nigra, amygdala, and hypothalamus.[4]

The biological effects of Substance P are primarily mediated through its high-affinity interaction with the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). While SP demonstrates the highest potency for NK1R, it can also activate NK2 and NK3 receptors at greater concentrations. The SP-NK1R system is a key player in the communication between the nervous and immune systems and is fundamentally involved in pain transmission, neurogenic inflammation, and the pathophysiology of mood and anxiety disorders.

Core Signaling Pathways of Substance P / NK1R

The canonical signaling cascade initiated by Substance P binding to the NK1R is a well-characterized pathway central to its function in neuronal excitation and modulation.

G-Protein Activation and Second Messenger Generation

Upon binding of SP, the NK1R undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically Gαq/11. This activation leads to the dissociation of the Gα subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC's primary role is to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Calcium Mobilization and Kinase Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. Concurrently, DAG and the elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC). These events lead to a cascade of downstream effects, including the phosphorylation of various protein targets, modulation of ion channel activity, and activation of transcription factors like NF-κB, ultimately altering gene expression and increasing neuronal excitability.

Receptor Internalization and Desensitization

A key feature of the SP-NK1R system is its rapid desensitization following activation. Upon SP binding, the ligand-receptor complex is internalized via a clathrin-dependent mechanism into endosomes. The fate of the internalized receptor depends on the stimulus concentration; at low SP concentrations, the receptor is recycled back to the plasma membrane, whereas sustained exposure to high concentrations, as seen in inflammatory states, can lead to its ubiquitination and degradation.

Caption: Canonical Gq-coupled signaling cascade following NK1R activation by Substance P.

Functional Roles of Substance P in the CNS

Substance P is implicated in a diverse array of physiological and pathological processes within the central nervous system.

Pain Perception and Transmission

Substance P is a cornerstone of pain signaling. It is released by the terminals of specific primary afferent sensory neurons (C-fibers) within the superficial dorsal horn of the spinal cord in response to noxious stimuli. In this region, SP acts as both a neurotransmitter and a neuromodulator. It frequently coexists with glutamate, where it potentiates the excitatory effects of glutamate on N-methyl-D-aspartate (NMDA) receptors. This synergistic action is crucial for the transmission of pain information to higher brain centers and contributes significantly to the development of central sensitization, a state of neuronal hyperexcitability that underlies chronic pain conditions.

Caption: Logical flow of Substance P's involvement in the spinal processing of pain signals.

Neuroinflammation

Substance P is a powerful mediator of neurogenic inflammation, a process where neuronal activity leads to inflammatory changes. Within the CNS, SP can be released from nerve endings to act on glial cells. It stimulates both microglia and astrocytes to produce and release a variety of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and IL-8, and reactive oxygen species. Furthermore, SP contributes to the breakdown of the blood-brain barrier (BBB), increasing its permeability and facilitating the entry of peripheral immune cells into the CNS. This establishes a critical link between the central nervous and immune systems, which can be pathogenic in various neuroinflammatory and neurodegenerative diseases.

Mood, Stress, and Anxiety

The distribution of SP and NK1R in key emotional centers of the brain, including the amygdala, hippocampus, and prefrontal cortex, implicates them in the regulation of mood and anxiety. Research has shown that stressful stimuli can trigger the release of SP in these areas. Clinical studies have found elevated concentrations of SP in the cerebrospinal fluid (CSF) of individuals with major depressive disorder and post-traumatic stress disorder (PTSD). In one study, provocation of PTSD symptoms led to a marked, acute increase in CSF Substance P levels. Consequently, NK1R antagonists have been extensively investigated as potential anxiolytics and antidepressants, with some showing efficacy in preclinical models and early clinical trials, though broader clinical success has been mixed.

Experimental Protocols for Studying Substance P

Investigating the role of Substance P in the CNS requires precise and sensitive methodologies for its localization and quantification.

Immunohistochemistry (IHC) for SP Localization in Brain Tissue

This protocol provides a standard workflow for the visualization of Substance P-immunoreactive neurons and fibers in fixed brain tissue.

Detailed Methodology:

-

Tissue Fixation and Preparation:

-

Anesthetize the subject animal and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Extract the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose in PBS at 4°C until the tissue sinks.

-

Freeze the brain and cut 30-50 µm thick sections using a cryostat or vibratome. Collect sections in PBS.

-

-

Immunostaining:

-

Wash free-floating sections three times in PBS for 5 minutes each.

-

Block endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 15 minutes.

-

Rinse sections three times in PBS.

-

Permeabilize and block non-specific binding by incubating for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum).

-

Incubate sections with a primary antibody against Substance P (e.g., Rat anti-SP, diluted 1:50 - 1:1000) in blocking buffer, typically overnight to 48 hours at 4°C with gentle agitation.

-

Wash sections three times in PBS with 0.1% Triton X-100.

-

Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rat IgG) for 1-2 hours at room temperature.

-

Wash sections three times again.

-

Incubate with an Avidin-Biotin Complex (ABC) reagent for 1 hour according to the manufacturer's instructions.

-

Wash sections a final three times in PBS.

-

-

Visualization and Mounting:

-

Develop the colorimetric reaction by incubating sections in a solution of 3,3'-diaminobenzidine (DAB), often intensified with nickel sulfate, until the desired staining intensity is reached.

-

Stop the reaction by transferring sections to PBS.

-

Mount the sections onto gelatin-coated glass slides, allow them to air dry, dehydrate through a graded series of ethanol, clear with xylene, and coverslip using a permanent mounting medium.

-

Caption: A generalized workflow for the detection of Substance P in fixed CNS tissue via IHC.

In Vivo Microdialysis for Measuring Extracellular SP

Microdialysis is a powerful technique for sampling endogenous molecules from the extracellular space of the brain in awake, behaving animals.

Detailed Methodology:

-

Probe and Cannula Implantation:

-

Under anesthesia, perform stereotaxic surgery to implant a guide cannula aimed at the specific brain region of interest. Secure the cannula assembly to the skull with dental acrylic. Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe (which has a semi-permeable membrane at its tip) through the guide cannula into the target brain region.

-

Continuously perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate after probe insertion.

-

-

Sample Collection and Handling:

-

Collect the outflowing perfusate (dialysate) in timed fractions (e.g., every 20-30 minutes) into collection vials.

-

Critical Step: To prevent the rapid enzymatic degradation of Substance P, vials should be pre-loaded with a protease inhibitor (e.g., aprotinin) or an acid (e.g., acetic acid to a final concentration of 5%). Samples should be placed on ice immediately and then stored at -80°C until analysis.

-

-

Quantification:

-

Due to the very low concentrations of neuropeptides in dialysate (picomolar range) and low probe recovery rates (<20%), highly sensitive analytical methods are required.

-

Commonly used methods include competitive enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantitative Data Presentation

Quantitative data for neuropeptides can be challenging to standardize across studies. The following tables summarize available data from the literature.

Table 1: Cerebrospinal Fluid (CSF) Substance P Concentrations in Psychiatric Disorders This table presents data on basal and stimulus-provoked SP levels in the CSF of patients with PTSD and major depression compared to healthy controls.

| Condition | Basal CSF SP (pg/mL, Mean ± SD) | % Change from Baseline after Traumatic Stimulus | % Change from Baseline after Neutral Stimulus |

| Healthy Controls | 22.1 ± 6.4 | N/A | N/A |

| Major Depression | 39.4 ± 14.5 | N/A | N/A |

| PTSD | 41.9 ± 18.0 | +169% (at 10 min), +90.6% (at 70 min) | +1.1% (at 10 min), -8.1% (at 70 min) |

| Data derived from Geracioti et al., 2006. Basal levels in both patient groups were significantly elevated compared to healthy controls. |

Table 2: Example Detection Ranges of Commercial Substance P Enzyme Immunoassays (EIA) This table highlights the different sensitivities and ranges of commercially available kits used for SP quantification, underscoring the importance of methodological choice.

| Assay Provider | Tracer Conjugate | Effective Detection Range (pg/mL) |

| Cayman Chemical | Acetylcholinesterase | 3.9 - 500 |

| Assay Designs | Alkaline Phosphatase | 9.76 - 10,000 |

| Data derived from Douglas et al., 2005. |

Therapeutic Implications and Drug Development

The central role of the SP-NK1R system in pain, inflammation, and affective disorders has made it an attractive target for drug development. The primary strategy has been the development of potent and selective NK1R antagonists.

-

Antiemetics: The most successful clinical application to date is in the prevention of chemotherapy-induced nausea and vomiting (CINV). The NK1R antagonist Aprepitant (Emend®) is approved for this indication.

-

Pain: While the role of SP in pain is unequivocal, NK1R antagonists have shown limited efficacy for treating acute or chronic pain in human clinical trials, suggesting a more complex interplay of neurotransmitters in these conditions.

-

Depression and Anxiety: Several NK1R antagonists, such as MK-869, showed promising antidepressant and anxiolytic activity in initial clinical trials. However, subsequent larger-scale trials failed to consistently demonstrate superiority over placebo, leading to a halt in development for many compounds in this class for psychiatric indications. The reasons for this translational failure are still being investigated but may relate to patient population heterogeneity, dosing, or the complex neurobiology of depression that extends beyond the SP-NK1R system.

Conclusion

Substance P is a neuropeptide of fundamental importance to the function of the central nervous system. It is an integral component of the afferent pain pathway, a potent modulator of neuroinflammatory processes, and a significant contributor to the regulation of stress, anxiety, and mood. While the therapeutic promise of targeting the SP-NK1R system has been met with mixed results, particularly in psychiatry, the pathway remains a critical area of investigation. Future research focusing on the interaction of Substance P with other neurotransmitter systems and the development of novel therapeutic strategies may yet unlock the full potential of modulating this multifaceted system for the treatment of CNS disorders.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. mdpi.com [mdpi.com]

Endogenous Ligands for Neurokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous ligands for neurokinin (NK) receptors. The tachykinin family of neuropeptides, primarily Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), serve as the natural ligands for the three main neurokinin receptors: NK1, NK2, and NK3. These interactions play a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and neuro-immunomodulation, making them significant targets for drug discovery and development.[1][2][3] This document details their binding affinities, functional potencies, signaling pathways, and the experimental methodologies used to characterize them.

Endogenous Tachykinins and their Receptors

The primary endogenous ligands for the neurokinin receptors are members of the tachykinin peptide family, which are characterized by a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2.[4] The three major mammalian tachykinins are Substance P, Neurokinin A, and Neurokinin B.

-